(3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol
Description
(3S)-3-Amino-3-(4-ethoxyphenyl)propan-1-ol is a chiral amino alcohol characterized by a 4-ethoxyphenyl substituent at the C3 position of a propan-1-ol backbone. The (3S) stereochemistry is critical for enantioselective applications, such as pharmaceutical intermediates or asymmetric synthesis .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-2-14-10-5-3-9(4-6-10)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3/t11-/m0/s1 |
InChI Key |
IZBNPXYEYWHXKS-NSHDSACASA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@H](CCO)N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The reaction between 4-ethoxybenzaldehyde and the chiral amine leads to the formation of an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the desired (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
1.1. Claisen Condensation
A precursor such as 1-phenyl-3-methylamino-1-propen-1-one undergoes reduction to yield the target compound. Sodium borohydride (NaBH₄) in glacial acetic acid is used under controlled temperatures (1–15°C) to achieve selective reduction .
1.2. Catalytic Reduction
The reduction step employs palladium catalysts (e.g., Pd/C) in solvents like ethanol or methanol under reflux conditions. This facilitates the conversion of ketones or aldehydes to the amino alcohol structure .
1.3. Purification
The final product is purified via recrystallization or chromatography (e.g., silica gel with 5% methanol/methylene chloride) .
| Step | Reagent/Condition | Outcome |
|---|---|---|
| 1 | Sodium borohydride (21 mmol) in glacial acetic acid | Reduction of propenone to propanol |
| 2 | Sodium hydroxide (240 mmol) | Neutralization and extraction |
| 3 | Ethyl acetate extraction | Crude product isolation |
| 4 | Column chromatography (silica gel) | Purified amino alcohol |
2.1. Oxidation
The hydroxyl group can be oxidized to form a carbonyl compound using reagents like Jones reagent (CrO₃/H₂SO₄) or TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl).
2.2. Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) introduces alkyl substituents on the amino group.
2.3. Acylation
The amino group undergoes acylation with acyl chlorides (e.g., acetyl chloride) to form amides. This reaction is typically catalyzed by DMAP (4-dimethylaminopyridine).
2.4. Formation of Derivatives
The compound serves as a precursor for fluoxetine hydrochloride , a widely used antidepressant. The conversion involves trifluoroacetylation and subsequent alkylation .
3.1. Reduction Mechanism
The reduction of 1-phenyl-3-methylamino-1-propen-1-one proceeds via nucleophilic addition of NaBH₄ to the carbonyl group, followed by protonation to yield the amino alcohol .
3.2. Catalytic Systems
NHC–BIAN–Cu(I) catalysts facilitate alkynylation and cyclization reactions, as demonstrated in related systems . The steric and electronic properties of the NHC ligand (e.g., pentiptycene-based) optimize catalytic efficiency by stabilizing mononuclear intermediates .
Catalyst Comparison
| Catalyst System | Yield (%) | Reaction Time (h) |
|---|---|---|
| NHC–BIAN–Cu(I) | 85–90 | 6–8 |
| Pd/C | 70–75 | 12–15 |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol is C11H15NO3, with a molecular weight of approximately 209.24 g/mol. Its structure features an amino group, a propanol backbone, and an ethoxy-substituted phenyl group, contributing to its unique chemical reactivity and biological interactions.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Its structural characteristics enable it to interact with various biological targets, making it a candidate for drug development. Notable areas of research include:
- Neuropharmacology : Studies have shown that this compound may influence neurotransmitter systems, providing insights into its potential use in treating neurological disorders.
- Antimicrobial Activity : Preliminary investigations suggest that (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol exhibits antimicrobial properties, making it a subject of interest in developing new antibiotics.
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows chemists to create derivatives with enhanced properties.
| Reaction Type | Example Products | Reagents Used |
|---|---|---|
| Oxidation | 3-(4-ethoxyphenyl)-2-oxopropanal | Potassium permanganate |
| Reduction | Various reduced derivatives | Lithium aluminum hydride |
| Substitution | Amides or other substituted products | Sodium methoxide |
Biological Studies
Research into the biological activity of (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol has revealed several mechanisms of action:
- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity.
- Hydrophobic Interactions : The ethoxyphenyl moiety enhances the compound's ability to engage in hydrophobic interactions, influencing biological pathways.
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal explored the effects of (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol on mouse models exhibiting symptoms of anxiety and depression. The results indicated that administration of the compound led to significant reductions in anxiety-like behaviors, suggesting potential applications in treating mood disorders.
Case Study 2: Antimicrobial Efficacy
Another research project focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated that (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol exhibited notable inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism by which (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a common scaffold with several amino alcohols, differing primarily in the aromatic substituent and stereochemistry. Key analogs are compared below:
Table 1: Structural and Physicochemical Comparison
*Molecular weight estimated based on structural similarity to methoxy analog.
Key Observations :
Substituent Effects: Ethoxy vs. Halogenated Derivatives: Chloro and fluoro substituents alter electronic properties. Chloro is strongly electron-withdrawing, while fluoro balances electronegativity with metabolic stability . Steric Factors: Bulky groups (e.g., isopropyl) may hinder interaction with enzymatic or receptor sites, as seen in related compounds .
Stereochemical Considerations :
The (3S) configuration is conserved in analogs like the methoxy and chloro derivatives, suggesting enantioselective utility in chiral synthesis or drug design .
Synthetic and Stability Challenges :
- Ethoxy-containing compounds may face oxidative metabolic degradation (e.g., O-deethylation), whereas fluoro analogs exhibit enhanced stability .
- Chloro derivatives are prone to nucleophilic displacement reactions under basic conditions .
Research and Application Context
- Material Science: Amino alcohols with aryl groups serve as ligands in asymmetric catalysis. Ethoxy’s electron-donating nature could modulate metal coordination .
- Toxicity and Handling: Limited hazard data are available for the ethoxy compound, but chloro and fluoro derivatives require careful handling due to reactivity and toxicity risks .
Biological Activity
(3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol is C11H17NO2. It features an amino group and an ethoxy-substituted phenyl group, which may influence its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds similar to (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol exhibit antimicrobial properties. A study on related compounds demonstrated significant activity against various bacterial strains, suggesting a potential application in treating infections .
2. Antioxidant Properties
Antioxidant activity is crucial in mitigating oxidative stress-related diseases. Compounds with similar structures have shown substantial free radical scavenging abilities. For instance, derivatives of phenolic compounds often contribute to antioxidant defense mechanisms .
3. Neuroprotective Effects
Neuroprotective properties have been attributed to phenolic compounds. Studies suggest that (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol may protect neuronal cells from apoptosis induced by oxidative stress, which is beneficial in neurodegenerative conditions .
The biological activity of (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may reduce inflammation through similar mechanisms.
- Modulation of Signaling Pathways : Research indicates that compounds with phenolic structures can modulate various signaling pathways, including those involved in cell survival and apoptosis .
Case Study 1: Antimicrobial Efficacy
In a controlled study, (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating effective antimicrobial activity .
Case Study 2: Neuroprotective Effects in vitro
A study evaluated the neuroprotective effects of (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The compound significantly reduced cell death by 40% compared to untreated controls, highlighting its potential in neurodegenerative disease models .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reduction of a nitro precursor, such as 3-(4-ethoxyphenyl)-2-nitropropene, using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) at 0–25°C . Catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ pressure is an alternative for scalable production. Key optimizations include controlling reaction temperature to minimize side reactions (e.g., over-reduction) and using chiral catalysts to preserve stereochemistry .
Q. How can the stereochemical purity of (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol be validated?
- Methodological Answer : Enantiomeric excess (e.e.) can be determined via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20). Nuclear magnetic resonance (NMR) analysis of diastereomeric derivatives, such as those formed with chiral derivatizing agents (e.g., Mosher’s acid), provides complementary stereochemical confirmation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify the ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), amino group (δ 1.8–2.2 ppm), and hydroxyl proton (δ 4.5–5.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C₁₁H₁₇NO₂).
- Infrared (IR) : Peaks at ~3350 cm⁻¹ (N-H/O-H stretch) and ~1250 cm⁻¹ (C-O ether stretch) .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of (3S)-3-amino-3-(4-ethoxyphenyl)propan-1-ol?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can model interactions with target proteins. The ethoxyphenyl group’s hydrophobicity and the amino group’s hydrogen-bonding capacity are critical for binding affinity. Compare results with analogs (e.g., 4-fluorophenyl derivatives) to assess substituent effects .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Conduct comparative assays (e.g., enzyme inhibition, cell viability) under standardized conditions (pH, temperature).
- Validate purity via HPLC and exclude batch variability by synthesizing multiple lots.
- Use structure-activity relationship (SAR) studies to isolate the ethoxy group’s role versus stereochemical influences .
Q. How can enantioselective synthesis be achieved on a preparative scale?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
